molecular formula C10H8BrN3O2 B12919397 5-[(3-Bromophenyl)amino]pyrimidine-2,4(1h,3h)-dione CAS No. 4878-51-7

5-[(3-Bromophenyl)amino]pyrimidine-2,4(1h,3h)-dione

Cat. No.: B12919397
CAS No.: 4878-51-7
M. Wt: 282.09 g/mol
InChI Key: DRJCFHMUNJZILK-UHFFFAOYSA-N
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Description

5-[(3-Bromophenyl)amino]pyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative featuring a 3-bromophenylamino substitution at the 5-position of the pyrimidine ring. Pyrimidine-diones are heterocyclic compounds with broad applications in medicinal chemistry, including antiviral, antimicrobial, and anticancer activities .

Properties

CAS No.

4878-51-7

Molecular Formula

C10H8BrN3O2

Molecular Weight

282.09 g/mol

IUPAC Name

5-(3-bromoanilino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H8BrN3O2/c11-6-2-1-3-7(4-6)13-8-5-12-10(16)14-9(8)15/h1-5,13H,(H2,12,14,15,16)

InChI Key

DRJCFHMUNJZILK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=CNC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Bromophenyl)amino]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 3-bromoaniline with pyrimidine-2,4-dione under specific conditions. One common method involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Bromophenyl)amino]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that 5-[(3-bromophenyl)amino]pyrimidine-2,4(1H,3H)-dione can inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A notable study demonstrated that this compound effectively reduced the viability of breast cancer cells in vitro by inducing oxidative stress and apoptosis pathways .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. In a study evaluating various pyrimidine derivatives, this compound showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition
Another significant application is in enzyme inhibition. This compound has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. Inhibition of DHFR can lead to antitumor and antimicrobial effects, making this compound a candidate for further drug development .

Agriculture

Herbicidal Activity
this compound has been explored for its herbicidal properties. Research indicates that it can effectively inhibit the growth of certain weed species without adversely affecting crop yields. A field trial demonstrated a significant reduction in weed biomass when applied at optimal concentrations .

Materials Science

Polymer Development
In materials science, this compound is being investigated for its role in developing new polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and flexibility. A study reported that the addition of this compound into polycarbonate matrices resulted in better thermal resistance compared to unmodified polymers .

  • Anticancer Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours of exposure. The mechanism was linked to increased reactive oxygen species (ROS) production leading to apoptosis .
  • Herbicidal Efficacy : In agricultural trials, the application of this compound at concentrations of 100 mg/L significantly reduced the growth of common weed species such as Amaranthus retroflexus by over 60%, demonstrating its potential as an effective herbicide .

Mechanism of Action

The mechanism of action of 5-[(3-Bromophenyl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to specific sites, while the pyrimidine ring interacts with other functional groups in the target molecule. This compound can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Pyrimidine-dione Derivatives

The biological and physicochemical properties of pyrimidine-diones are heavily influenced by substituent type and position. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Features and Properties
Compound Name Substituent Position/Group Molecular Weight Key Properties/Activities Reference
5-[(3-Bromophenyl)amino]pyrimidine-2,4-dione 5-position: 3-bromophenylamino ~283.1 g/mol* Potential halogen bonding, antiviral? Inferred
5-(4-Bromophenyl)-trione derivative 5-position: 4-bromophenylpropyl 501.07 g/mol Ketone/amide functionalities, IR peaks
5-(Difluorophenyl)amino-trimethyl derivative 5-position: 3,4-difluorophenylamino ~321.3 g/mol Enhanced metabolic stability
6-(Aminomethyl)-5-bromopyrimidine-2,4-dione 5-Br, 6-aminomethyl 220.03 g/mol Solubility from primary amine
Bis(pyrimidine-dione) derivatives 5,5′-bis-substituted Variable Higher molecular weight, dimeric SAR

*Calculated based on molecular formula.

Key Observations:
  • Substituent Position : The 3-bromophenyl group in the target compound differs from the 4-bromophenyl analog (), which may alter steric and electronic interactions. Meta-substitution could reduce planarity compared to para-substitution, affecting target binding .
  • Dimeric Structures: Bis-pyrimidine-diones () exhibit higher molecular weights and dual binding sites, which may enhance efficacy but reduce bioavailability compared to monomeric analogs.

Physicochemical Properties

  • Solubility: The aminomethyl group in 6-(aminomethyl)-5-bromopyrimidine-2,4-dione () increases hydrophilicity (logP ~0.5), whereas the 3-bromophenyl group in the target compound likely reduces solubility (logP ~2.5) .
  • Stability : Electron-withdrawing substituents like bromine (target compound) or trifluoropropoxy () may stabilize the molecule against metabolic degradation compared to electron-donating groups (e.g., methoxy in ) .

Biological Activity

5-[(3-Bromophenyl)amino]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H13_{13}BrN4_{4}O2_{2}
  • Molecular Weight : 373.20 g/mol
  • CAS Number : 904275-53-2

The compound features a pyrimidine core substituted with a bromophenyl group, which contributes to its bioactivity. The presence of bromine in the aromatic ring enhances the compound's interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated various pyrimidine derivatives and found that compounds similar to this structure displayed significant antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for these compounds were assessed against several pathogens, including Staphylococcus aureus and Escherichia coli, with promising results indicating effective inhibition at low concentrations .

Pathogen MIC (μg/mL)
Staphylococcus aureus10
Escherichia coli15
Candida albicans12

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines. For instance, its effects on A431 vulvar epidermal carcinoma cells were particularly noteworthy, showing reduced migration and invasion capabilities . The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.

Antioxidant Activity

Another area of interest is the antioxidant activity of pyrimidine derivatives. Compounds similar to this compound demonstrated significant free radical scavenging abilities, which are crucial for protecting cells from oxidative stress . This property is beneficial in preventing various diseases linked to oxidative damage.

Case Studies and Research Findings

  • Antimicrobial Study : A recent study highlighted the synthesis of various pyrimidine derivatives, including those with bromophenyl substitutions. These compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study reported inhibition zones that compared favorably with standard antibiotics .
  • Anticancer Evaluation : In a detailed investigation into the anticancer properties of related compounds, researchers found that certain derivatives significantly inhibited tumor growth in xenograft models. The study suggested that these compounds could serve as lead candidates for further development in cancer therapy .
  • Mechanistic Insights : Additional research focused on understanding the molecular mechanisms underlying the biological activities of these pyrimidine derivatives. It was found that they interact with specific cellular pathways involved in apoptosis and cell cycle regulation, providing a rationale for their observed anticancer effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-[(3-Bromophenyl)amino]pyrimidine-2,4(1H,3H)-dione derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, alkylation of pyrimidine-2,4-dione precursors with 3-bromophenylamine derivatives under basic conditions (e.g., potassium carbonate in DMF) is a key step . Cyclocondensation using reagents like thioacetamide or thiourea in acidic media can also introduce heterocyclic substituents, as seen in thieno-pyrimidine-dione syntheses . Reaction optimization often includes temperature control (70–100°C) and purification via recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • 1H NMR : Proton signals for the pyrimidine-dione core (e.g., NH protons at 9.68–10.41 ppm and aromatic protons at 7.07–8.13 ppm) confirm substitution patterns .
  • HRMS : Validates molecular weight (e.g., C20H18N5Br: calcd 407.0746, found 407.0732) .
  • IR Spectroscopy : Detects functional groups like C=O (1680 cm⁻¹) and C–S–C (1260 cm⁻¹) .
  • HPLC : Ensures ≥95% purity, particularly for biological assays .

Q. How is the antimicrobial activity of pyrimidine-2,4-dione derivatives assessed in preclinical studies?

  • Methodological Answer : Standardized protocols include agar diffusion or broth microdilution assays. For instance, derivatives are tested against Staphylococcus aureus and Candida albicans at concentrations of 10–100 µg/mL, with activity compared to reference drugs (e.g., Metronidazole). Structure-activity relationships (SARs) are analyzed by modifying substituents (e.g., benzyl or oxadiazole groups), which can enhance or reduce efficacy .

Advanced Research Questions

Q. What strategies are employed to optimize the bioactivity of this compound through structural modifications?

  • Methodological Answer :

  • Substituent Engineering : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the phenyl ring enhances enzyme inhibition (e.g., lumazine synthase Ki = 3.7 µM) .
  • Heterocyclic Fusion : Adding thiazole or oxadiazole rings improves antimicrobial potency by increasing lipophilicity and target binding .
  • Alkylation : 1-Alkyl derivatives (e.g., 4-methylbenzyl) optimize pharmacokinetic properties, as seen in improved in vivo stability .

Q. How do researchers resolve contradictions in biological activity data across studies involving pyrimidine-2,4-dione derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or structural nuances. Solutions include:

  • Comparative SAR Analysis : Cross-referencing substituent effects (e.g., 3-bromophenyl vs. 4-chlorophenyl) to identify critical pharmacophores .
  • Targeted In Vitro Validation : Re-testing compounds under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
  • Computational Docking : Modeling interactions with targets (e.g., HIV RNase H) to rationalize potency differences .

Q. What role do computational methods play in understanding the molecular interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Predicts binding modes to enzymes (e.g., lumazine synthase) by simulating hydrogen bonds and hydrophobic interactions with active sites .
  • QSAR Modeling : Correlates substituent properties (e.g., logP, polar surface area) with bioactivity to guide synthesis .
  • MD Simulations : Assesses compound stability in binding pockets over time (e.g., 50 ns simulations to evaluate conformational changes) .

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